L-Glutamic acid gamma-(3-carboxy-4-nitroanilide) ammonium salt L-Glutamic acid gamma-(3-carboxy-4-nitroanilide) ammonium salt γ-GT(63699-78-5) is a substrate for γ-glutamyl transferase in biochemical test.
Brand Name: Vulcanchem
CAS No.: 63699-78-5
VCID: VC0007525
InChI: InChI=1S/C12H13N3O7.H3N/c13-8(12(19)20)2-4-10(16)14-6-1-3-9(15(21)22)7(5-6)11(17)18;/h1,3,5,8H,2,4,13H2,(H,14,16)(H,17,18)(H,19,20);1H3/t8-;/m0./s1
SMILES: C1=CC(=C(C=C1NC(=O)CCC(C(=O)O)N)C(=O)O)[N+](=O)[O-].N
Molecular Formula: C12H16N4O7
Molecular Weight: 328.28 g/mol

L-Glutamic acid gamma-(3-carboxy-4-nitroanilide) ammonium salt

CAS No.: 63699-78-5

Cat. No.: VC0007525

Molecular Formula: C12H16N4O7

Molecular Weight: 328.28 g/mol

* For research use only. Not for human or veterinary use.

L-Glutamic acid gamma-(3-carboxy-4-nitroanilide) ammonium salt - 63699-78-5

CAS No. 63699-78-5
Molecular Formula C12H16N4O7
Molecular Weight 328.28 g/mol
IUPAC Name azanium;(2S)-2-amino-5-(3-carboxy-4-nitroanilino)-5-oxopentanoate
Standard InChI InChI=1S/C12H13N3O7.H3N/c13-8(12(19)20)2-4-10(16)14-6-1-3-9(15(21)22)7(5-6)11(17)18;/h1,3,5,8H,2,4,13H2,(H,14,16)(H,17,18)(H,19,20);1H3/t8-;/m0./s1
Standard InChI Key GFABNNMTRVBLPZ-QRPNPIFTSA-N
Isomeric SMILES C1=CC(=C(C=C1NC(=O)CC[C@@H](C(=O)[O-])N)C(=O)O)[N+](=O)[O-].[NH4+]
SMILES C1=CC(=C(C=C1NC(=O)CCC(C(=O)O)N)C(=O)O)[N+](=O)[O-].N
Canonical SMILES C1=CC(=C(C=C1NC(=O)CCC(C(=O)[O-])N)C(=O)O)[N+](=O)[O-].[NH4+]

Chemical Structure and Physicochemical Properties

L-Glutamic acid gamma-(3-carboxy-4-nitroanilide) ammonium salt is a crystalline compound with the molecular formula C12H16N4O7\text{C}_{12}\text{H}_{16}\text{N}_4\text{O}_7 and a molecular weight of 328.28 g/mol . The structure integrates a glutamic acid backbone modified at the gamma position by a 3-carboxy-4-nitroanilide group, stabilized as an ammonium salt. Key physicochemical characteristics are summarized in Table 1.

Table 1: Physical and Chemical Properties

PropertyValue/Description
CAS Number63699-78-5
AppearanceSlightly yellowish to white crystalline powder
SolubilitySoluble in water (100 mg/mL)
Storage Conditions2–8°C, protected from light
StabilityStable for 24 months under recommended storage

The compound’s nitro group (-NO2\text{-NO}_2) and carboxylate moiety (-COO\text{-COO}^-) contribute to its reactivity, particularly in enzymatic assays where it acts as a chromogenic substrate. The ammonium counterion enhances solubility, facilitating its use in aqueous biochemical systems .

Biochemical Role and Mechanism of Action

Interaction with Gamma-Glutamyltransferase (GGT)

GGT, a membrane-bound enzyme, catalyzes the transfer of gamma-glutamyl groups from glutathione to acceptor molecules. L-Glutamic acid gamma-(3-carboxy-4-nitroanilide) ammonium salt serves as a synthetic substrate in this reaction, undergoing cleavage at the gamma-glutamyl bond to release 3-carboxy-4-nitroaniline (Figure 1). The reaction proceeds as follows:

GGT+SubstrateGamma-glutamyl-enzyme intermediate+3-carboxy-4-nitroaniline\text{GGT} + \text{Substrate} \rightarrow \text{Gamma-glutamyl-enzyme intermediate} + 3\text{-carboxy-4-nitroaniline}

The released nitroaniline exhibits strong absorbance at 405 nm, enabling spectrophotometric quantification of GGT activity .

Figure 1: Enzymatic cleavage of L-glutamic acid gamma-(3-carboxy-4-nitroanilide) ammonium salt by GGT.

Role in the Gamma-Glutamyl Cycle

GGT’s activity is central to the gamma-glutamyl cycle, which regulates glutathione recycling and amino acid transport. By facilitating glutathione breakdown, this cycle supports cellular antioxidant defense and detoxification processes. Dysregulation of GGT activity, as measured using this substrate, correlates with pathological conditions such as liver fibrosis and oxidative stress .

Applications in Research and Diagnostics

Clinical Diagnostics

Elevated serum GGT levels are biomarkers for hepatobiliary diseases, including cholestasis and alcoholic liver disease. Laboratories employ L-glutamic acid gamma-(3-carboxy-4-nitroanilide) ammonium salt in automated assays to quantify GGT activity, with intra-assay precision (CV < 5%) and linearity up to 1,000 U/L .

Table 2: Diagnostic Applications of GGT Assays

ConditionGGT Activity Range (U/L)Clinical Significance
Healthy Adults9–85Baseline metabolic activity
Alcoholic Hepatitis100–500Liver cell necrosis
Biliary Obstruction200–1,000Cholestasis and ductal injury

Research Applications

  • Enzyme Kinetics: Studies utilizing this substrate have elucidated GGT’s catalytic mechanism, including pH optima (8.0–9.0) and inhibition profiles .

  • Drug Development: The compound aids in screening GGT inhibitors, potential therapeutics for diseases linked to oxidative stress.

  • Cellular Metabolism: Researchers monitor intracellular GGT activity to study glutathione dynamics in cancer models.

Synthesis and Industrial Production

Laboratory Synthesis

The compound is synthesized via a two-step process:

  • Condensation: 5-Amino-2-nitrobenzoic acid reacts with L-glutamic acid derivatives under alkaline conditions.

  • Salt Formation: Ammonium hydroxide neutralizes the carboxylate group, yielding the ammonium salt .

Table 3: Synthetic Reaction Conditions

ParameterCondition
SolventAqueous ethanol
Temperature25–30°C
Reaction Time12–24 hours
Yield60–70% after crystallization

Industrial Scaling

Continuous flow synthesis improves yield (85–90%) and reduces purification steps. Automated systems ensure batch consistency, critical for pharmaceutical-grade production.

Hazard StatementPrecautionary Measure
H301: Toxic if swallowedUse personal protective equipment
H311: Toxic skin contactAvoid inhalation and direct contact
H331: Toxic if inhaledStore in ventilated area

Storage at 2–8°C in amber vials prevents photodegradation. Disposal follows guidelines for nitroaromatic compounds .

Recent Advances and Future Directions

Recent studies explore the compound’s utility beyond diagnostics:

  • Nanoparticle Functionalization: Conjugation with gold nanoparticles enhances assay sensitivity for early-stage liver disease detection.

  • Theranostic Probes: Radiolabeled derivatives enable simultaneous imaging and quantification of GGT activity in tumors.

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